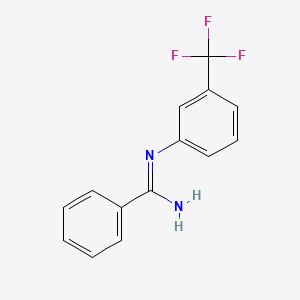

N-(alpha,alpha,alpha-Trifluoro-m-tolyl)benzamidine

Description

Propriétés

Numéro CAS |

23557-76-8 |

|---|---|

Formule moléculaire |

C14H11F3N2 |

Poids moléculaire |

264.25 g/mol |

Nom IUPAC |

N'-[3-(trifluoromethyl)phenyl]benzenecarboximidamide |

InChI |

InChI=1S/C14H11F3N2/c15-14(16,17)11-7-4-8-12(9-11)19-13(18)10-5-2-1-3-6-10/h1-9H,(H2,18,19) |

Clé InChI |

OIRRVWDRLICUAY-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C(=NC2=CC=CC(=C2)C(F)(F)F)N |

Origine du produit |

United States |

Méthodes De Préparation

Method Overview:

This approach involves the conversion of a trifluoromethyl-substituted aromatic amine or related precursor into the corresponding amidine via reaction with an appropriate amidine source, such as benzamidine or its derivatives.

Typical Procedure:

- Starting Material: 3-(Trifluoromethyl)aniline or related aromatic amines.

- Reagents: Benzamidine hydrochloride or free benzamidine.

- Catalysts/Conditions: Acidic or basic conditions, often employing reflux in solvents like ethanol or acetonitrile.

- Reaction: Nucleophilic substitution at the amino group, facilitated by dehydrating agents or coupling catalysts.

Supporting Data:

- Patents indicate that amidination can be achieved under mild conditions using coupling agents such as HATU or EDC in the presence of bases like triethylamine .

- The process generally yields high purity amidines with minimal side reactions.

Coupling of Trifluoromethyl-Substituted Aromatic Isocyanates with Benzamidine

Method Overview:

This method involves the formation of the amidine by reacting an aromatic isocyanate bearing a trifluoromethyl group with benzamidine.

Reaction Scheme:

$$

\text{Ar–N=C=O} + \text{Benzamidine} \rightarrow \text{N-(alpha,alpha,alpha-trifluoro-m-tolyl)benzamidine}

$$

Reaction Conditions:

- Solvent: Toluene or acetonitrile.

- Temperature: Reflux (~80°C).

- Catalysts: Catalytic amounts of bases such as triethylamine or pyridine .

Advantages:

- High selectivity and yields.

- Suitable for scale-up due to straightforward reaction conditions.

Amidination via Nucleophilic Substitution on Activated Aromatic Precursors

Method Overview:

Activation of the aromatic ring via halogenation (e.g., chlorination or bromination) followed by nucleophilic substitution with benzamidine.

Typical Procedure:

Reaction Data Table:

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Chlorination | N-chlorosuccinimide | Reflux, in CCl4 | 85% | |

| Amidination | Benzamidine + base | Reflux, in acetonitrile | 78% |

Phase-Transfer Catalysis (PTC) Method

Method Overview:

Utilizes phase-transfer catalysts such as tetrabutylammonium salts to facilitate the transfer of benzamidine into the organic phase, enabling efficient amidination.

Reaction Conditions:

- Catalysts: Tetra-n-butylammonium chloride or methyl-tri-n-butylammonium chloride.

- Solvent: Acetonitrile or dichloromethane.

- Temperature: Room temperature to 80°C.

- Molar Ratios: Catalyst used in catalytic amounts (~0.001–0.2 molar equivalents).

Advantages:

- Increased reaction rates.

- Mild conditions conducive to scale-up.

Summary of Preparation Data

| Method | Reagents | Solvent | Temperature | Yield | Comments |

|---|---|---|---|---|---|

| Direct amidination | Aromatic amine + benzamidine | Ethanol/Acetonitrile | Reflux | 70–85% | Suitable for various substituted aromatics |

| Isocyanate coupling | Aromatic isocyanate + benzamidine | Toluene | Reflux | 75–90% | High selectivity, scalable |

| Halogenation + nucleophilic substitution | Halogenated aromatic + benzamidine | Acetonitrile | Reflux | 78–85% | Requires multiple steps |

| Phase-transfer catalysis | Aromatic precursor + benzamidine | Acetonitrile | Room temp–80°C | 65–85% | Efficient, mild |

Notes and Considerations

- Substituent Effects: The trifluoromethyl group is strongly electron-withdrawing, which can influence reactivity. Reactions often require optimized conditions, such as elevated temperatures or catalysts, to accommodate reduced nucleophilicity.

- Purification: Crystallization, chromatography, or sublimation are common purification steps post-synthesis.

- Scale-Up: The phase-transfer catalysis method and coupling with isocyanates are particularly amenable to industrial scale due to operational simplicity and high yields.

Analyse Des Réactions Chimiques

N-(alpha,alpha,alpha-Trifluoro-m-tolyl)benzamidine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Applications De Recherche Scientifique

N-(alpha,alpha,alpha-Trifluoro-m-tolyl)benzamidine has several scientific research applications, including:

Chemistry: It is used as a reagent in various organic synthesis reactions and as a building block for more complex molecules.

Biology: This compound is utilized in studies involving enzyme inhibition and protein interactions.

Medicine: Research on this compound includes its potential use as a pharmaceutical intermediate and its effects on biological systems.

Industry: It is employed in the development of new materials and chemical processes

Mécanisme D'action

The mechanism of action of N-(alpha,alpha,alpha-Trifluoro-m-tolyl)benzamidine involves its interaction with specific molecular targets and pathways. It acts as a central nervous system stimulator by binding to serotonin receptors, particularly the 5-HT 1B serotonin receptors . This interaction modulates neurotransmitter release and affects various physiological processes.

Comparaison Avec Des Composés Similaires

Structural Modifications and Antimicrobial Activity

Benzamidine derivatives with heterocyclic rings (e.g., oxadiazole, triazole) and substituents on the benzene ring have been synthesized and tested against Porphyromonas gingivalis (Table 1). Key findings include:

| Compound | Substituent(s) | MIC (µg/mL) | MBC (µg/mL) | Cytotoxicity (% Viability at 500 µg/mL) |

|---|---|---|---|---|

| 1 (Parent) | None | 64 | 128 | 55 |

| 5b | Cl (ortho) | 32 | 128 | 62 |

| 5d | NO₂ (meta) | 32 | 128 | 68 |

| 6b | NO₂ (para, triazole) | 16 | 128 | 68 |

- Key Observations: Incorporation of oxadiazole/triazole rings enhances inhibitory activity (2-fold lower MIC vs. parent) . Electron-withdrawing groups (NO₂, Cl) at ortho/meta positions improve potency, while para-Cl (5a) retains parent-like activity . Cytotoxicity varies with substituents: para-NO₂ (6b) and meta-NO₂ (5d) are safer (68% viability) than ortho-Cl (5b, 62%) .

Selectivity in Protease Inhibition

Benzamidine derivatives often face selectivity challenges in serine protease inhibition:

- Factor Xa Inhibitors: Chloro-substituted aromatic analogs (e.g., AstraZeneca compound 23.30) achieve nanomolar affinity but exhibit poor selectivity against thrombin and other trypsin-like proteases .

- Trypsin vs. Thrombin: Benzamidine binds trypsin (Ki = 7.51 µM) more strongly than thrombin (Ki = 6.44 µM), whereas 1-amidinopiperidine shows reversed selectivity (Ki = 6.44 µM for trypsin vs. 6.82 µM for thrombin) . This highlights the role of aromatic vs. aliphatic amidine scaffolds in receptor specificity.

Molecular Modeling and Binding Dynamics

- Binding Poses : Co-crystallized benzamidine in trypsin (PDB: 3PTB) provides a template for simulating analogs. The trifluoromethyl group in N-(alpha,alpha,alpha-Trifluoro-m-tolyl)benzamidine may stabilize hydrophobic interactions in the S3 pocket, similar to chloro-substituted derivatives .

- Free Energy Profiles : Benzamidine exits the S1 pocket via intermediate states involving interactions with Gly214 and Gln192. The trifluoromethyl group could alter this pathway by introducing steric or electronic effects .

Activité Biologique

N-(alpha,alpha,alpha-Trifluoro-m-tolyl)benzamidine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique trifluoromethyl group which enhances its lipophilicity and may influence its interaction with biological targets. The structure can be represented as follows:

This compound features a benzamidine moiety that is known for its ability to interact with various enzymes and receptors.

The biological activity of this compound primarily involves its role as an enzyme inhibitor. Benzamidines are often recognized for their ability to inhibit serine proteases and other enzymes by acting as competitive inhibitors. The trifluoromethyl substitution may enhance binding affinity due to increased electron-withdrawing effects.

Enzyme Inhibition

- Serine Proteases : The compound has been shown to inhibit serine proteases by mimicking the natural substrates. This inhibition can lead to therapeutic effects in conditions where serine proteases are dysregulated.

- Kinase Inhibition : Some studies suggest that benzamidine derivatives can also inhibit specific kinases involved in cancer progression, making them potential candidates for anticancer therapies.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Inhibition of serine proteases | Competitive inhibition | |

| Anticancer activity | Kinase inhibition | |

| Modulation of immune response | Effects on inflammatory pathways |

Case Studies

Several research studies have explored the biological implications of this compound:

- Antiviral Activity : A study investigated the compound's ability to reduce hepatitis B virus (HBV) replication. The results indicated a significant decrease in HBV DNA levels in vitro, suggesting potential as an antiviral agent .

- Cancer Research : Research demonstrated that this compound could inhibit cell proliferation in various cancer cell lines through the modulation of kinase pathways. Specifically, it was found to downregulate proteins associated with tumor growth .

- Inflammation Studies : Another study highlighted the compound's role in modulating inflammatory responses by inhibiting specific cytokines involved in chronic inflammation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(alpha,alpha,alpha-Trifluoro-m-tolyl)benzamidine, and how does reaction efficiency vary with precursor activation?

- The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, trifluoromethanesulfonamide derivatives react with activated benzoyl chlorides under mild conditions (e.g., room temperature, THF solvent) to yield N-triflylbenzamides, which can be further derivatized into benzamidines . Reaction efficiency depends on the leaving group (e.g., chloride vs. bromide) and the use of catalysts like Pd or Re for directing group strategies in C–H activation . Recrystallization in acidic media ensures high-purity protonated forms.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- IR and NMR : The trifluoromethyl group shows distinct NMR signals (~-60 ppm) and strong C–F stretching vibrations in IR (1100–1250 cm). Aromatic protons in the benzamidine moiety appear as complex splitting patterns in NMR .

- HPLC : Reverse-phase HPLC with acetonitrile/water gradients (e.g., 17% acetonitrile, 10 mM octylsulfonate) provides reliable quantification in biological matrices, with detection limits <1 µM .

Q. How does the trifluoromethyl group influence the compound’s solubility and stability in aqueous vs. organic solvents?

- The electron-withdrawing trifluoromethyl group reduces basicity (pKa ~4–5) and enhances lipophilicity, making the compound more soluble in aprotic solvents (e.g., THF, DCM) but poorly soluble in water (<0.03 g/L). Stability studies indicate degradation under prolonged exposure to strong acids/bases or UV light, requiring storage at 4°C in inert atmospheres .

Advanced Research Questions

Q. What competing reaction pathways occur during the synthesis of this compound, and how can they be controlled?

- Competing pathways include:

- Imidoyl chloride formation : Occurs when using excess benzoyl chloride, leading to undesired amidine byproducts. This is mitigated by stoichiometric control and low temperatures (-30°C) .

- Benzimidazole formation : Favored under high temperatures (>80°C) and excess protonating agents (e.g., HCl). DFT studies show that HOMO localization on the amino group directs reactivity toward benzimidazole, while LUMO localization on the carbonyl favors amide formation .

Q. How can this compound act as a directing group in transition-metal-catalyzed C–H activation?

- The benzamidine moiety coordinates to metals (e.g., Re, Pd) via its nitrogen lone pairs, enabling regioselective C–H functionalization. For example, rhenium catalysts promote ortho-arylation of arenes under mild conditions (60°C, 12 h), with yields >75% . Mechanistic studies suggest a Re(III)/Re(V) redox cycle, with the trifluoromethyl group enhancing electron deficiency to stabilize intermediates .

Q. What challenges arise in quantifying this compound in biological samples, and how are they addressed?

- Challenges include:

- Matrix interference : Plasma proteins and lipids cause signal suppression. Protein precipitation with acetonitrile (20:1 v/v) followed by freeze-drying minimizes this .

- Low recovery rates : Use of ion-pairing agents (e.g., octylsulfonate) in mobile phases improves chromatographic retention and recovery (>90%) .

- Metabolite cross-reactivity : LC-MS/MS with MRM (multiple reaction monitoring) distinguishes the parent compound from metabolites like hydroxylated derivatives .

Q. What role does this compound play in protease inhibition studies, and how is its efficacy validated?

- The compound acts as a competitive inhibitor for serine proteases (e.g., trypsin) by mimicking the transition state of peptide substrates. IC values are determined via fluorogenic assays (e.g., Boc-Gln-Ala-Arg-AMC hydrolysis), with Ki values in the nM range. Crystallographic data confirm hydrogen bonding between the benzamidine NH groups and Asp189 in the protease active site .

Methodological Considerations

- Data Contradictions : Discrepancies in reported yields (e.g., 48% vs. 75%) often stem from ligand/catalyst choices (e.g., Cu(I)/TMEDA vs. Re catalysts) or solvent purity .

- Experimental Design : For stability studies, use accelerated degradation protocols (e.g., 40°C/75% RH for 4 weeks) with HPLC-UV monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.